![molecular formula C24H32N2O4S B2640974 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 922003-99-4](/img/structure/B2640974.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Tuberculosis (TB) remains a global health concern, with millions of new infections each year. Researchers are actively seeking new drugs to combat multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. The compound has been evaluated for its antimycobacterial activity. It was synthesized from isoniazid (INH) and screened against the M. tuberculosis H37Rv strain. Although it exhibited less activity than standard drugs like streptomycin and isoniazid, it still holds promise as a potential therapeutic agent .
Heterocyclic Bioactive Compounds
The compound belongs to the class of 4-thiazolidinone derivatives, which are five-membered rings containing nitrogen and sulfur. These compounds have demonstrated diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties. Researchers are interested in exploring the potential of this compound in various therapeutic contexts .
Imidazoquinoline Structural Framework
In the quest for efficient antimicrobial and anticancer agents, novel derivatives based on the imidazoquinoline structural framework have been synthesized. The compound falls into this category. Its structural features make it an interesting candidate for further investigation in drug development .
Sulfonamide Moiety
The sulfonamide group in the compound contributes to its bioactivity. Sulfonamides have been widely used in medicinal chemistry due to their diverse pharmacological effects. They can act as enzyme inhibitors, antimicrobial agents, and diuretics. Further studies could explore the specific interactions of this compound’s sulfonamide moiety with biological targets .
Antioxidant Potential
Given the presence of the 4-thiazolidinone ring, this compound may also possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage and are relevant in various health contexts, including aging, neurodegenerative diseases, and cancer prevention .
Structure-Activity Relationship (SAR) Studies
Researchers can investigate the structure-activity relationship of this compound by synthesizing analogs with modifications to specific functional groups. By systematically altering the structure, they can gain insights into which parts of the molecule contribute to its bioactivity. Such studies inform drug design and optimization .
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-12-19(8-9-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-11-17(4)16(3)10-18(22)5/h8-12,15,25H,13-14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHWSIMTGVUSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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